molecular formula C18H18F3N5O B2990039 4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2415625-23-7

4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2990039
CAS No.: 2415625-23-7
M. Wt: 377.371
InChI Key: WPCHWTUBXYFRBT-UHFFFAOYSA-N
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Description

4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl pyridine moiety and an octahydropyrrolo[3,4-c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine and suitable aldehydes or ketones.

    Introduction of the Trifluoromethyl Pyridine Moiety:

    Construction of the Octahydropyrrolo[3,4-c]pyrrole Ring: The octahydropyrrolo[3,4-c]pyrrole ring can be constructed through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the trifluoromethyl pyridine moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The pyrimidine core and the octahydropyrrolo[3,4-c]pyrrole ring can interact with the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
  • 4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine
  • 4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrrole

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl pyridine moiety with a pyrimidine core and an octahydropyrrolo[3,4-c]pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c1-11-4-5-22-17(24-11)26-9-13-7-25(8-14(13)10-26)16(27)12-2-3-15(23-6-12)18(19,20)21/h2-6,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCHWTUBXYFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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